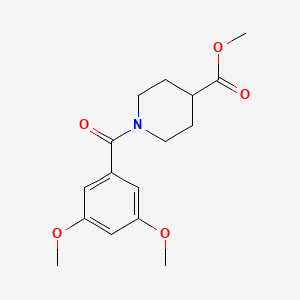![molecular formula C14H10ClF3N2OS B5878466 N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFTRinh-172 and is known for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTRinh-172 has been studied extensively for its potential to treat various diseases and disorders, including cystic fibrosis, polycystic kidney disease, and cholera.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 works by inhibiting the function of the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein, which is responsible for regulating the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein is defective, leading to the accumulation of thick, sticky mucus in the lungs and other organs. N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has been shown to improve the function of the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein, leading to improved mucus clearance and respiratory function.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has been shown to have a number of biochemical and physiological effects. In addition to its ability to improve N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea function, N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has also been shown to inhibit the activity of other ion channels, including the calcium-activated chloride channel (CaCC). This inhibition has been shown to reduce the secretion of fluid in the intestine, making N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 a potential treatment for cholera.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has a number of advantages and limitations for use in lab experiments. One of the main advantages of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 is its specificity for the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein, making it a useful tool for studying the function of this protein. However, N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 also has limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172. One potential direction is the development of more potent and specific inhibitors of the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein. Another direction is the investigation of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 in other diseases and disorders, such as polycystic kidney disease. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 and its potential limitations for use in clinical settings.
Conclusion
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein and improve respiratory function in individuals with cystic fibrosis. N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 also has potential applications in other diseases and disorders, making it an important area of research for the future.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 involves the reaction of 3-chloro-4-fluoroaniline with 2-(difluoromethoxy)benzoyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has been extensively studied for its potential therapeutic applications in various diseases and disorders. One of the most notable applications of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 is in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has been shown to improve the function of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein, which is defective in individuals with cystic fibrosis.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(difluoromethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2OS/c15-9-7-8(5-6-10(9)16)19-14(22)20-11-3-1-2-4-12(11)21-13(17)18/h1-7,13H,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEXBMSDFZHJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-[2-(difluoromethoxy)phenyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

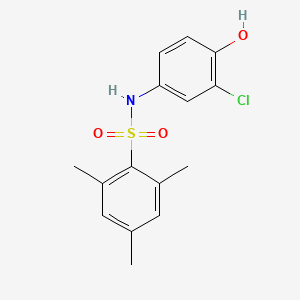
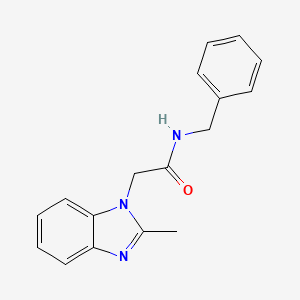

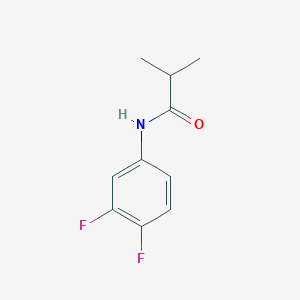
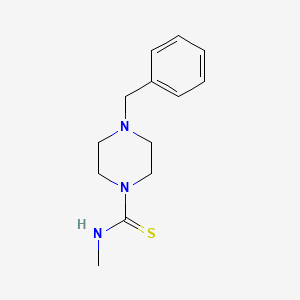
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(2-phenylethyl)urea](/img/structure/B5878439.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)
